molecular formula C14H15BrN2S B5861861 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole

5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole

Cat. No. B5861861
M. Wt: 323.25 g/mol
InChI Key: WYMRTEVXXIXWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is an organic compound that belongs to the indole family. It is commonly used in scientific research for its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole is not fully understood. However, it is known to inhibit CDKs and GSK-3, which are involved in cell cycle regulation and cell signaling pathways. It is also thought to induce apoptosis in cancer cells by activating the caspase cascade. The anti-inflammatory and neuroprotective effects are believed to be due to its ability to modulate the activity of various enzymes and signaling pathways.
Biochemical and Physiological Effects
In vitro studies have shown that 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole inhibits the activity of CDKs and GSK-3, leading to cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of pro-inflammatory cytokines. In animal models, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole in lab experiments is its high potency and selectivity as a kinase inhibitor. It also has a relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.

Future Directions

There are several potential future directions for research on 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to better understand its pharmacokinetic properties and efficacy in vivo. Additionally, research could focus on developing more potent and selective analogs of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole.

Synthesis Methods

The synthesis of 5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole involves a multi-step process. The starting material is 3-nitroindole, which is first reduced to 3-aminoindole. The amino group is then protected with a carbobenzyloxy group, and the bromine atom is introduced using N-bromosuccinimide. The piperidine moiety is added through a carbon disulfide-mediated reaction, followed by deprotection of the carbobenzyloxy group to yield the final product.

Scientific Research Applications

5-bromo-3-(1-piperidinylcarbonothioyl)-1H-indole has been extensively studied for its potential pharmacological properties. It has been shown to have activity as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). It has also been investigated as a potential anti-cancer agent, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

(5-bromo-1H-indol-3-yl)-piperidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2S/c15-10-4-5-13-11(8-10)12(9-16-13)14(18)17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMRTEVXXIXWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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